molecular formula C9H12O B041500 (R)-1-Phenyl-2-propanol CAS No. 1572-95-8

(R)-1-Phenyl-2-propanol

Cat. No. B041500
CAS RN: 1572-95-8
M. Wt: 136.19 g/mol
InChI Key: WYTRYIUQUDTGSX-MRVPVSSYSA-N
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Description

Synthesis Analysis

The synthesis of (R)-1-Phenyl-2-propanol and its derivatives has been explored through various methods. One approach involves the reductive amination of (R)-(−)-1-hydroxy-1-phenyl-2-propanone using ammonia and Raney nickel as a catalyst, highlighting the compound's production from fermentation processes and subsequent chemical modifications (Subramanian et al., 2007). Another method describes the electrosynthesis of phenyl-2-propanone derivatives from benzyl bromides and acetic anhydride, showcasing a one-step electrochemical acylation reaction in a micro-flow electrolysis cell (He et al., 2007).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of 1-phenyl-1-propanol have been studied using quantum computational methods, including HF and density functional theory (DFT). These studies provide insights into the theoretical vibrational frequencies, optimized geometric parameters, NMR spectra, electronic and optical properties, and thermodynamic properties of the molecule, elucidating the charge transfer between localized bonds and lone pairs, as well as its local reactivity and non-linear optical (NLO) properties (Xavier et al., 2015).

Chemical Reactions and Properties

The compound's participation in various chemical reactions has been documented, such as its role in asymmetric syntheses and the formation of chiral clusters in a supersonic beam. Studies have showcased its utility as a chiral intermediate in synthesizing antidepressant drugs, demonstrating high enantioselectivity in certain biochemical processes (Choi et al., 2010).

Physical Properties Analysis

The physical properties of (R)-1-Phenyl-2-propanol include its toxicology, dermatology, acute toxicity, skin irritation, sensitization, and toxicokinetics data, providing a comprehensive understanding of its safety and environmental impact. These properties are crucial for its use in fragrances and highlight the importance of safety assessments for Aryl Alkyl Alcohols (Scognamiglio et al., 2012).

Scientific Research Applications

  • Asymmetric Transfer Hydrogenation: Chiral metal cluster systems derived from Ru3(CO)12 and chiral diiminodiphosphines have been used for the efficient asymmetric transfer hydrogenation of ketones, producing 1-phenyl-1-propanol with high yield and efficiency (Zhang et al., 2003).

  • Biosynthesis: The carbonyl reductase EbSDR8 has been optimized for efficient biosynthesis of enantiopure (R)-3-chloro-1-phenyl-1-propanol, highlighting potential applications in green chemistry (Shao et al., 2020).

  • Enantioselective Catalysis: Sulfur-containing C2-symmetrical bis-β-amino alcohols from (R)-cysteine have been used in enantioselective catalysis to produce 1-phenyl-1-propanol and 1-phenyl-1-ethanol with high enantiomeric excesses (Kossenjans & Martens, 1998).

  • Spectroscopic Studies: Resonant two-photon ionization has been employed to study chiral molecules and their clusters, enabling enantiodifferentiation and binding energy determinations (Giardini-Guidoni et al., 2000).

  • Quantum Computational Methods: Electronic, optical, and thermodynamic properties of 1-phenyl-1-propanol have been studied using quantum computational methods, providing insights into its behavior as an intermediate in fluoxetine (Xavier et al., 2015).

  • Micro-Solvation Studies: The micro-solvation of R-(+)-1-phenyl-1-propanol has been studied, revealing the impact on C-C bond fragmentation barriers in diol-clusters (Piccirillo et al., 2004).

  • Enantiomeric Discrimination: Studies have demonstrated the potential for spectroscopically differentiating diastereomeric clusters of chiral molecules, utilizing supersonic beams and resonance-enhanced two-photon ionization time-of-flight spectroscopy (Giardini-Guidoni & Piccirillo, 1997).

  • Chiral Separation: Chitosan membranes have been used for the chiral separation of (R,S)-2-phenyl-1-propanol racemic mixtures, achieving high enantiomeric excess, indicating potential for industrial-scale applications (Xiong et al., 2009).

  • Yeast Reductase for Drug Synthesis: The yeast reductase YOL151W has shown high enantioselectivity in generating (S)-3-chloro-1-phenyl-1-propanol, promising for the synthesis of antidepressant drugs (Choi et al., 2010).

  • Lipase-Catalyzed Esterification: Novozym 435 has been identified as an effective lipase for the enantioselective esterification of (R,S)-1-phenyl 1-propanol, achieving high enantiomeric excess (Karadeniz et al., 2010).

Safety And Hazards

“®-1-Phenyl-2-propanol” is considered an irritant . Safety measures include avoiding contact with skin and eyes, and not breathing in the vapour .

properties

IUPAC Name

(2R)-1-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTRYIUQUDTGSX-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166225
Record name 1-Phenyl-2-propanol, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1-phenylpropan-2-ol

CAS RN

1572-95-8
Record name 1-Phenyl-2-propanol, (-)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-propanol, (-)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1-Phenylpropan-2-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYL-2-PROPANOL, (-)-
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Synthesis routes and methods I

Procedure details

In a 4 liter three-necked flask fitted with a mechanical stirrer and a reflux condenser, were placed 1500 ml of water, 150 g ofsodium hydroxide (pellets), 190 ml of ethanol and 180 g of phenylacetone. The mixture was stirred and heated to 80° C., and 150 g of Raney alloy was added very cautiously by small amounts over about 1 hour. During the addition, heating was discontinued and the temperature was maintained at 85°-87° C.
Name
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
180 g
Type
reactant
Reaction Step Three
Quantity
190 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a 4 liter three-necked flask fitted with a mechanical stirrer and a reflux condenser, were placed 1500 ml of water, 150 g of sodium hydroxide (pellets), 190 ml of ethanol and 180 g of phenylacetone. The mixture was stirred and heated to 80° C., and 150 g of Raney alloy was added very cautiously by small amounts over about 1 hour. During the addition, heating was discontinued and the temperature was maintained at 85°-87° C.
Name
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
180 g
Type
reactant
Reaction Step Three
Quantity
190 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Sodium borohydride (10.0 g) was added portionwise to an ice cold stirred solution of 1-phenylpropan-2-one (30.0 g) in methanol (500 ml). The mixture was stirred for 4 hours, evaporated and partitioned between water (100 ml) and chloroform (200 ml). The organic phase was dried (MgSO4) and evaporated to give the product as a colourless oil (26.4 g).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

This half-ester R-3c (250 mg; 1.0 mmol) was dissolved in methanol (2 mL) and treated with potassium carbonate (276 mg; 2.0 mmol; 2 equiv.) and stirred overnight to completely consume 3c (tlc analysis). The reaction mixture was diluted with water (25 mL) and extracted with ether (3×10 mL). The combined extracts were dried (MgSO4) and concentrated to afford 118 mg (79%) of R-1c. All achiral properties of 1c are as reported above. The absolute configuration of 1c was not exhaustively proven, but was presumed to be R-(-) by analogy with the enzymatic results of 1a and 1b. 1H nmr analysis of the MTPA ester using an analogous procedure to that of Dale et al., J. Org. Chem., 1969, 34, 2543, indicated 54% ee for R-1c. [α]D20 -8.2° (c. 1.19, CH3OH).
[Compound]
Name
ester
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
276 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Name

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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